N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide
Description
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a compound that features a quinoline moiety, which is known for its diverse biological and chemical properties
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methylquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-6-9-3-2-4-10(12(9)14-8)17-7-11(13)15-16/h2-6,16H,7H2,1H3,(H2,13,15) |
InChI Key |
QZSCNBMTCKSMFU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2OC/C(=N/O)/N)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=NO)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and acetimidamide groups. The synthetic route often includes steps such as:
Formation of the quinoline moiety: This can be achieved through various methods, including the Skraup synthesis.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the acetimidamide group: This can be done through reactions involving amidation or imidation processes.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function. The hydroxy and acetimidamide groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide include other quinoline derivatives such as:
- 2-((2-methylquinolin-8-yl)oxy)acetohydrazide
- 2-((2-methylquinolin-8-yl)oxy)acetic acid
- 2-((2-methylquinolin-8-yl)oxy)acetamide
These compounds share the quinoline moiety but differ in the functional groups attached, which can significantly affect their chemical and biological properties
Biological Activity
N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline moiety, which is known for its ability to interact with various biological targets. The presence of the N-hydroxy and acetimidamide functional groups enhances its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoline structure allows it to modulate enzyme activities, potentially inhibiting or activating various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with cellular processes.
- Anticancer Properties : Induction of apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. Studies have reported:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Demonstrated potent activity with MIC values lower than standard antibiotics in certain cases.
| Pathogen | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0625 | |
| Klebsiella pneumoniae | 0.125 | |
| Acinetobacter baumannii | 0.250 |
Anticancer Activity
This compound has been investigated for its potential anticancer effects:
- Cell Line Studies : Exhibited cytotoxicity against various cancer cell lines, including HeLa cells.
- Mechanisms : Induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Study on Antimicrobial Efficacy :
- A hybrid compound incorporating N-Hydroxy derivatives was tested against hospital-acquired pathogens.
- Results indicated enhanced potency compared to standard treatments, particularly against resistant strains.
-
Anticancer Research :
- An investigation into the effects on HeLa cells showed significant apoptosis induction at concentrations ranging from 50 µM to 200 µM without notable toxicity to normal cells.
- The study highlighted the potential for developing new anticancer agents based on this compound's structure.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yields and purity.
- Biological Testing : Evaluations have confirmed the compound's effectiveness as an antimicrobial and anticancer agent, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
